

Application Notes: **Boc-SPPS of Boc-Met-Leu-OMe**

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**Compound Focus: Boc-met-leu-ome**

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## Resin Selection for C-Terminal Methyl Ester

For the synthesis of **Boc-Met-Leu-OMe**, where the C-terminus is a methyl ester, the standard starting point is a **Merrifield resin (chloromethylpolystyrene)** [1]. On this resin, the C-terminal amino acid (Leucine in this case) is attached via a benzyl ester linkage, which is cleaved under strong acid conditions to yield the peptide methyl ester.

The table below summarizes the key characteristics of the Merrifield resin for this synthesis:

Feature	Specification for Boc-Met-Leu-OMe Synthesis
Resin Type	Merrifield Resin (Chloromethylpolystyrene)
C-Terminal Linkage	Benzyl Ester
Final Product	Peptide Methyl Ester (e.g., Boc-Met-Leu-OMe)
Cleavage Reagent	Anhydrous Hydrogen Fluoride (HF) [1] [2]
Substitution Level	0.5 - 1.0 mmol/g [1]
Key Consideration	Risk of peptide chain loss during Boc deprotection steps due to partial cleavage of the benzyl ester linkage by TFA [1].

## Detailed Synthetic Protocol

The synthesis follows the standard Boc-SPPS cycle, which involves repeated deprotection of the temporary Boc group, neutralization, and coupling of the next Boc-amino acid.

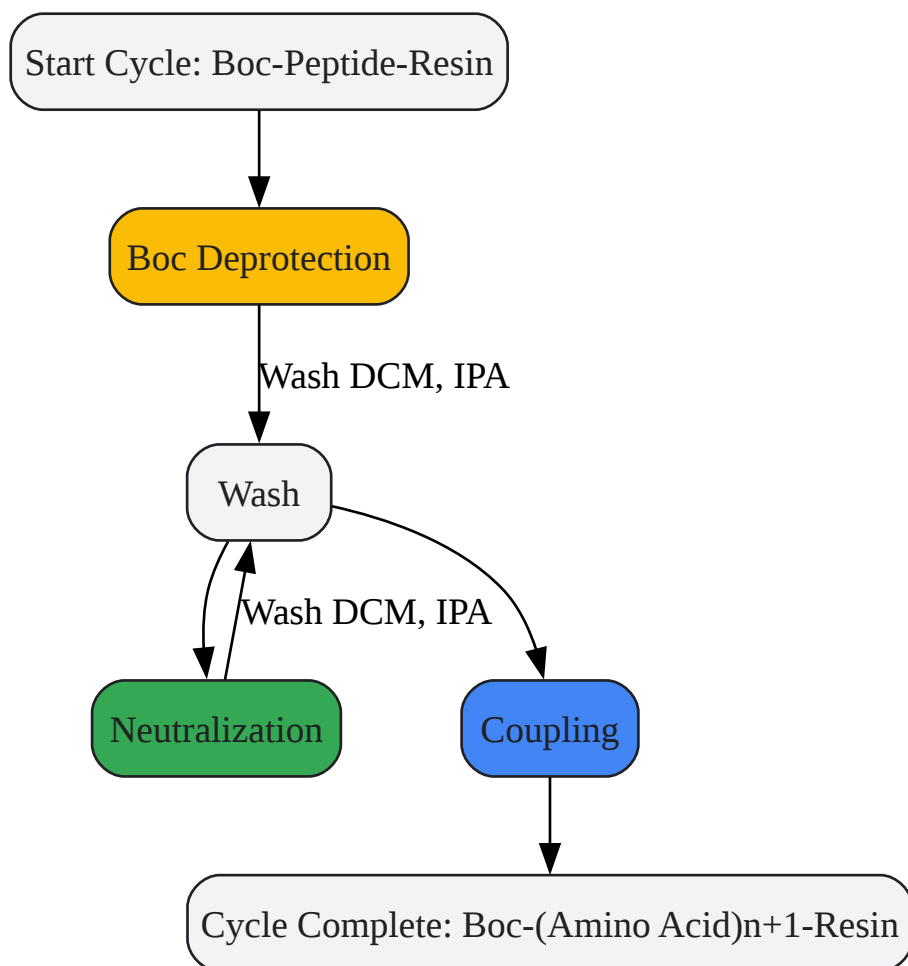
### 2.1. Pre-Synthesis: Attachment of the First Amino Acid (Boc-Leucine)

The first amino acid, Boc-Leu-OH, must be attached to the Merrifield resin. The recommended method to avoid racemization is via its **cesium salt** [1].

- **Procedure:** The cesium salt of Boc-Leu-OH is reacted with the chloromethylated resin in a suitable solvent (e.g., DMF) at elevated temperatures (e.g., 50-60°C) for several hours to overnight to form the stable benzyl ester linkage.

### 2.2. The Boc-SPPS Cycle

The following workflow outlines the repetitive synthesis cycle. After the initial leucine is attached, the cycle begins for the coupling of Boc-Met-OH.



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### Step 1: Boc Deprotection

- **Objective:** Remove the N-terminal Boc protecting group to free the amine for the next coupling reaction.
- **Reagent:** 50% (v/v) Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) [1].
- **Protocol:**
  - Swell the peptide-resin in DCM.
  - Perform a pre-wash with 50% TFA/DCM for 5 minutes (10 mL/g resin) and filter.
  - Treat with a fresh 50% TFA/DCM solution for **15-25 minutes** (10 mL/g resin) [1].
  - Filter the resin.
- **Special Consideration for Methionine:** As the sequence contains Methionine (Met), which is susceptible to oxidation, it is recommended to add a scavenger. Add **0.5% DTE (1,4-dithioerythritol)** to the TFA solution to prevent side reactions [1].

### Step 2: Washing & Neutralization

- **Objective:** Remove residual TFA and convert the amine salt to its free base.
- **Washing:** After deprotection, wash the resin thoroughly with DCM (twice) and isopropanol (IPA, twice). IPA is preferred over methanol to reduce the risk of transesterification with side-chain protecting groups [1].
- **Neutralization:**
  - Suspend and stir the peptide-resin in **10% Triethylamine (TEA) in DCM** (10 mL/g resin).
  - Perform this neutralization step **twice, for 10 minutes each** [1].
  - Filter and wash the resin alternately with DCM and IPA (three times each) before proceeding to coupling.

### Step 3: Coupling of Boc-Methionine

- **Objective:** Activate and couple the incoming Boc-amino acid (Boc-Met-OH) to the free amine on the resin.
- **Activation Method:** Standard carbodiimide coupling with additives is highly effective.
- **Protocol:**
  - Use a slight molar excess of Boc-Met-OH (e.g., 2-4 equivalents) relative to the resin loading.
  - Activate the amino acid with an equimolar amount of HOBt (Hydroxybenzotriazole) and DCC (Dicyclohexylcarbodiimide) in DCM or DMF.
  - Add the activation mixture to the neutralized peptide-resin and stir for **1-2 hours**.
  - Filter and wash the resin thoroughly with DMF or DCM. A ninhydrin test (Kaiser test) can be performed to confirm complete coupling.

## Final Cleavage & Deprotection

This critical step simultaneously cleaves the peptide from the resin and removes all permanent side-chain protecting groups.

- **Primary Reagent: Anhydrous Hydrogen Fluoride (HF)** [1] [2]. HF is highly versatile for cleaving peptides from Merrifield-based resins and removing benzyl-based protecting groups.
- **Critical Safety Note:** Anhydrous HF is **extremely toxic, corrosive, and volatile**. All procedures **must** be performed in a specialized HF-resistant apparatus in a properly equipped fume hood. Proper personal protective equipment (PPE) including a face shield, rubber apron, and gloves is mandatory [2].

### Standard HF Cleavage Protocol [1] [2]:

- **Pre-cleavage Preparation:** Ensure the N-terminal Boc group is removed following the standard deprotection cycle. Wash and dry the peptide-resin thoroughly under high vacuum over KOH or P<sub>2</sub>O<sub>5</sub> to remove all moisture [2].

- **Scavenger Mixture:** Due to the presence of Methionine, use a scavenger mixture to prevent alkylation side reactions. A recommended mixture is **HF/Anisole/DMS/p-Thiocresol** in a ratio of **10:1:1:0.2** (by volume) [2].
- **Cleavage Reaction:**
  - Place the dry peptide-resin and scavengers in the HF reaction vessel.
  - Cool the vessel in a dry-ice/methanol bath.
  - Distill the required volume of anhydrous HF (typically 10 mL/g resin) into the vessel.
  - Stir the reaction mixture for **45-60 minutes** at 0-5°C [1].
- **Work-up:**
  - Evaporate the HF under a stream of nitrogen or under vacuum.
  - Extract the crude peptide from the resin with TFA.
  - Precipitate the peptide by adding the TFA solution drop-wise into **8-10 volumes of cold diethyl ether** [2].
  - Isolate the peptide by filtration or centrifugation.

## Key Considerations for Synthesis Success

- **Side-Chain Protecting Groups:** For **Boc-Met-Leu-OMe**, standard benzyl (Bzl) protection can be used for the side-chain of Methionine (e.g., Met(OBzl)), which is cleaved by HF [1]. Leucine typically does not require side-chain protection.
- **Alternative Cleavage Reagents:** While HF is the most versatile reagent, **Trifluoromethanesulfonic Acid (TFMSA)** can be used as a slightly less hazardous alternative, though it may not cleave all protecting groups as effectively and still requires careful handling [1] [2].
- **Purity Analysis:** After cleavage and precipitation, the crude peptide (**Boc-Met-Leu-OMe**) should be analyzed by analytical HPLC and characterized by mass spectrometry to confirm identity and assess purity before proceeding with any downstream applications.

## References

1. Boc Solid Phase Peptide Synthesis [chempep.com]
2. Boc Resin Cleavage Protocol [merckmillipore.com]

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